5,12-Dibromonaphthacene
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Overview
Description
5,12-Dibromotetracene is an organic compound with the molecular formula C18H10Br2. It belongs to the class of tetracenes, which are polycyclic aromatic hydrocarbons consisting of four linearly fused benzene rings. The compound is characterized by the presence of two bromine atoms at the 5 and 12 positions of the tetracene backbone. This modification imparts unique chemical and physical properties to the molecule, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
5,12-Dibromotetracene can be synthesized through the bromination of tetracene. A common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in a solvent such as chloroform or dimethylformamide (DMF) at elevated temperatures. For example, a solution of NBS in DMF can be added to a stirred solution of tetracene in chloroform, and the mixture is heated to around 60°C for several hours .
Industrial Production Methods
While specific industrial production methods for 5,12-dibromotetracene are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
5,12-Dibromotetracene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form larger aromatic systems.
Debromination: The bromine atoms can be removed through reductive debromination, often using metal catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as organolithium or Grignard reagents can be used to replace the bromine atoms.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Debromination: Metal catalysts like palladium or nickel can facilitate the removal of bromine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield extended polycyclic aromatic hydrocarbons, while debromination can regenerate the parent tetracene molecule.
Scientific Research Applications
5,12-Dibromotetracene has several applications in scientific research, particularly in the fields of organic electronics and materials science. Some notable applications include:
Organic Semiconductors: The compound is used as a building block for organic semiconductors due to its conjugated system, which allows for efficient charge transport.
Optoelectronic Devices: It is employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its ability to absorb and emit light.
Surface Chemistry: Studies have explored its behavior on metal surfaces, such as copper, to understand intermolecular interactions and self-assembly processes.
Mechanism of Action
The mechanism by which 5,12-dibromotetracene exerts its effects is primarily related to its electronic structure. The bromine atoms influence the electron density distribution within the tetracene backbone, affecting its reactivity and interaction with other molecules. In optoelectronic applications, the compound’s ability to participate in charge transfer processes is crucial. The molecular targets and pathways involved include interactions with metal surfaces and the formation of organometallic complexes .
Comparison with Similar Compounds
Similar Compounds
Tetracene: The parent compound without bromine substitution.
5,11-Dibromotetracene: A similar compound with bromine atoms at different positions.
Pentacene: An extended acene with five fused benzene rings.
Uniqueness
5,12-Dibromotetracene is unique due to the specific positioning of the bromine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and electronic properties .
Properties
Molecular Formula |
C18H10Br2 |
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Molecular Weight |
386.1 g/mol |
IUPAC Name |
5,12-dibromotetracene |
InChI |
InChI=1S/C18H10Br2/c19-17-13-7-3-4-8-14(13)18(20)16-10-12-6-2-1-5-11(12)9-15(16)17/h1-10H |
InChI Key |
ZIPSLVVWQHJNPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=C4C=CC=CC4=C3Br)Br |
Origin of Product |
United States |
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